molecular formula C9H10Cl2N2O2 B8246454 4,6-Dichloro-2-[(oxolan-2-yl)methoxy]pyrimidine

4,6-Dichloro-2-[(oxolan-2-yl)methoxy]pyrimidine

Cat. No.: B8246454
M. Wt: 249.09 g/mol
InChI Key: FTDVBWLZOVWLRN-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-[(oxolan-2-yl)methoxy]pyrimidine is a heterocyclic aromatic compound with the molecular formula C8H8Cl2N2O. It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at positions 4 and 6, and an oxolan-2-ylmethoxy group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dichloro-2-[(oxolan-2-yl)methoxy]pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with oxolan-2-ylmethanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution of the chlorine atom by the oxolan-2-ylmethoxy group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions to improve yield and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-[(oxolan-2-yl)methoxy]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., potassium carbonate).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-[(oxolan-2-yl)methoxy]pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with nucleic acids. The molecular targets and pathways involved can vary, but common targets include enzymes involved in DNA replication and repair, as well as proteins involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dichloro-2-[(oxolan-2-yl)methoxy]pyrimidine is unique due to the presence of both chlorine atoms and the oxolan-2-ylmethoxy group. This combination of functional groups provides a balance of reactivity and stability, making it a valuable intermediate in the synthesis of various biologically active compounds and materials .

Properties

IUPAC Name

4,6-dichloro-2-(oxolan-2-ylmethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2O2/c10-7-4-8(11)13-9(12-7)15-5-6-2-1-3-14-6/h4,6H,1-3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDVBWLZOVWLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=NC(=CC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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